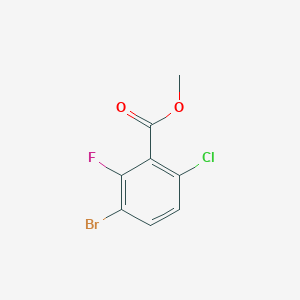

Methyl 3-bromo-6-chloro-2-fluorobenzoate

Description

Methyl 3-bromo-6-chloro-2-fluorobenzoate (C₈H₅BrClFO₂) is a halogenated aromatic ester characterized by bromine, chlorine, and fluorine substituents at positions 3, 6, and 2, respectively, on the benzene ring. Its molecular structure (SMILES: COC(=O)C1=C(C=CC(=C1Cl)Br)F) highlights the ester functional group (methyl ester) and the distinct electronic effects of the halogens . The compound has a molecular weight of 283.48 g/mol and is registered under CAS 1543224-54-9, with a purity of 96% as reported by Combi-Blocks . While its commercial availability is currently discontinued , it serves as a key intermediate in synthetic organic chemistry, particularly in cross-coupling reactions and pharmaceutical precursor synthesis.

Properties

IUPAC Name |

methyl 3-bromo-6-chloro-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJYXNMSZNREOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-6-chloro-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-6-chloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 3-bromo-6-chloro-2-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-chloro-2-fluorobenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of halogen atoms on the benzene ring enhances its binding affinity and specificity. The compound can also participate in various signaling pathways, affecting cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Halogenated Benzoates

Key Observations :

- Substituent Effects : The bromine and chlorine in this compound create strong electron-withdrawing effects, enhancing its electrophilicity in nucleophilic aromatic substitution compared to methyl-substituted analogs .

- Ester Group Influence: Ethyl esters (e.g., Ethyl 2-bromo-3-chloro-6-fluorobenzoate) exhibit higher lipophilicity, favoring solubility in non-polar solvents, whereas methyl esters are more polar .

- Functional Group Impact: The cyano group in Methyl 3-cyano-6-chloro-2-fluorobenzoate significantly alters electronic density, making it suitable for nitrile-specific reactions .

Commercial and Research Relevance

- This compound : Discontinued commercially , but its structural complexity makes it valuable in academic research for studying steric and electronic effects.

- Ethyl 2-bromo-3-chloro-6-fluorobenzoate : Available from Global Chemical Supplier, used in agrochemical synthesis .

- Methyl 3-cyano-6-chloro-2-fluorobenzoate: Actively researched for drug discovery due to its versatile reactivity .

Biological Activity

Methyl 3-bromo-6-chloro-2-fluorobenzoate is a halogenated benzoate compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_9H_6BrClF_O_2 and a molar mass of approximately 301.92 g/mol. Its structure features a benzoate framework with bromine, chlorine, and fluorine substituents, which significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrClF₀₂ |

| Molar Mass | 301.92 g/mol |

| Melting Point | Not specified |

| Solubility | Varies with solvent |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby blocking catalytic activities essential for various biochemical pathways. This inhibition can lead to significant changes in cellular processes, making it a candidate for therapeutic applications in infectious diseases and cancer treatment.

Antimicrobial Properties

Research indicates that halogenated benzoates, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens, suggesting potential applications in developing new antimicrobial agents.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It shows promise in inhibiting enzymes involved in critical pathways for pathogen survival or proliferation. For instance, derivatives with similar structures have been reported to inhibit SARS-CoV-2 methyltransferases, highlighting the potential of this compound in antiviral drug development .

Case Studies and Research Findings

- Antiviral Activity : A study exploring the activity of benzoic acid derivatives against SARS-CoV-2 found that modifications at the 2-position significantly enhanced inhibitory potency. The introduction of halogens like bromine and chlorine was noted to improve binding affinity to viral targets, suggesting that this compound could be similarly effective .

- In Silico Studies : Computational docking studies have indicated that this compound can form stable interactions with target proteins involved in fungal infections. The binding energy calculated during these studies suggests a strong affinity for certain fungal proteins, supporting its use as a potential antifungal agent .

- Pharmacological Evaluations : Various pharmacological evaluations have been conducted on related compounds within the same class. These studies typically assess toxicity, bioavailability, and metabolic stability, which are crucial for determining the viability of these compounds as drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.